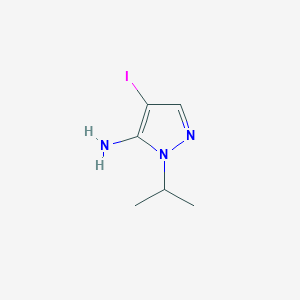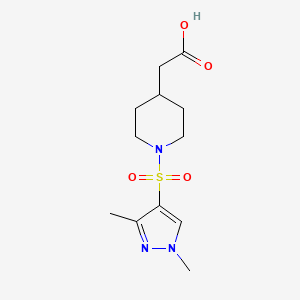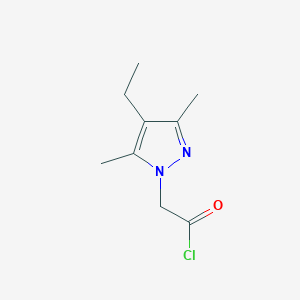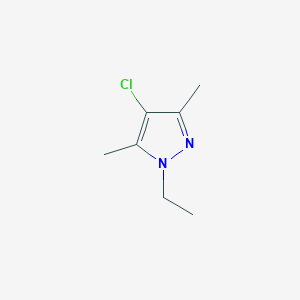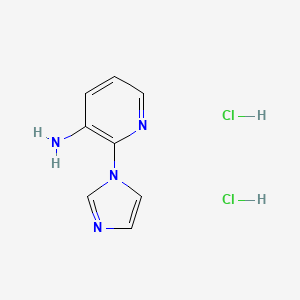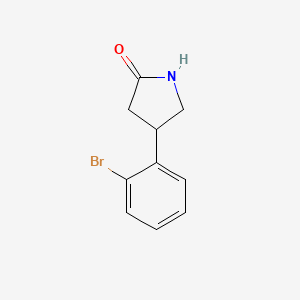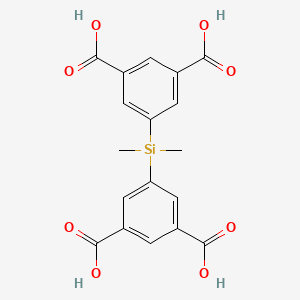
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride
Übersicht
Beschreibung
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” is a biochemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” can be represented by the SMILES notation: CC1=C(N(N=C1C)CC(=O)Cl)C . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has a molecular weight of 186.64 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a material safety data sheet (MSDS) or similar resources.Wissenschaftliche Forschungsanwendungen
Proteomics Research
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization .
Antileishmanial Activity
This compound has shown potent antileishmanial activity . Leishmaniasis is a disease caused by the Leishmania parasite, and this compound could potentially be used in the development of new treatments .
Antimalarial Activity
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has also demonstrated antimalarial activity . Malaria is a life-threatening disease caused by Plasmodium parasites, and this compound could be used in the development of new antimalarial drugs .
Antibacterial Activity
Pyrazole-bearing compounds, such as “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride”, are known for their antibacterial properties . They could potentially be used in the development of new antibiotics .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and this compound could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has shown anticancer activity . It could potentially be used in the development of new cancer treatments .
Analgesic Activity
This compound has analgesic properties . Analgesics are drugs that relieve pain, and this compound could potentially be used in the development of new pain relief medications .
Anticonvulsant Activity
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has demonstrated anticonvulsant activity . Anticonvulsants are drugs used to prevent or reduce the severity of epileptic seizures or other convulsions .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5-6(2)10-11(7(5)3)4-8(9)12/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSMBZUYLSMHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)

![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)

